4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile. This reaction is usually carried out under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as a phenoxide ion, under conditions that promote substitution.
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be attached through a similar nucleophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with a nucleophile.
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Formation of the Carboxylate Group: : The carboxylate group can be introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid or its derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to generate nucleophiles for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the fluorophenyl and methoxyphenyl groups may enhance the compound’s bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxazole ring and the aromatic groups can facilitate binding to active sites, while the carboxylate group may participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C17H12FNO4 |
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Molecular Weight |
313.28 g/mol |
IUPAC Name |
(4-fluorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12FNO4/c1-21-13-6-2-11(3-7-13)16-10-15(19-23-16)17(20)22-14-8-4-12(18)5-9-14/h2-10H,1H3 |
InChI Key |
BLWUGINIUYQPGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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